(6-cyclohexyloxypyridin-3-yl)boronic acid
Overview
Description
(6-cyclohexyloxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclohexyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclohexyloxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(6-cyclohexyloxypyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(6-cyclohexyloxypyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active molecules and enzyme inhibitors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (6-cyclohexyloxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less selective in certain reactions.
6-Morpholinopyridin-3-ylboronic acid: Contains a morpholine group instead of a cyclohexyloxy group, which can alter its reactivity and solubility.
Uniqueness
(6-cyclohexyloxypyridin-3-yl)boronic acid is unique due to its cyclohexyloxy group, which imparts distinct steric and electronic properties. This can enhance its performance in specific cross-coupling reactions and make it more suitable for the synthesis of certain target molecules.
Properties
Molecular Formula |
C11H16BNO3 |
---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
(6-cyclohexyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h6-8,10,14-15H,1-5H2 |
InChI Key |
HYDRAAZZYPUDKY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2CCCCC2)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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